Isavuconazonium - 742049-41-8

Isavuconazonium

Catalog Number: EVT-1570166
CAS Number: 742049-41-8
Molecular Formula: C35H35F2N8O5S+
Molecular Weight: 717.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isavuconazonium is an organic cation that is the cationic portion of isavuconazonium sulfate (a prodrug for isavuconazole, an antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis). It has a role as a prodrug, an ergosterol biosynthesis inhibitor, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agent.
Isavuconazonium is a second-generation triazole antifungal approved on March 6, 2015 by the FDA and July 2015 by the EMA for the treatment of adults with invasive aspergillosis and invasive mucormycosis, marketed by Astellas under the brand Cresemba. It is the prodrug form of isavuconazole, the active moiety, and it is available in oral and parenteral formulations. Due to low solubility in water of isavuconazole on its own, the isovuconazonium formulation is favorable as it has high solubility in water and allows for intravenous administration. This formulation also avoids the use of a cyclodextrin vehicle for solubilization required for intravenous administration of other antifungals such as voriconazole and posaconazole, eliminating concerns of nephrotoxicity associated with cyclodextrin. Isovuconazonium has excellent oral bioavailability, predictable pharmacokinetics, and a good safety profile, making it a reasonable alternative to its few other competitors on the market. On December 08, 2023, the FDA approved the expanded use of isovuconazonium in pediatric patients for the same indications.
Isavuconazonium is a triazole antifungal agent used primarily in the treatment of invasive aspergillosis and mucormycosis infections. Isavuconazonium is associated with a low rate of transient and asymptomatic serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute drug induced liver injury.
Overview

Isavuconazonium is a novel antifungal compound, specifically a prodrug of isavuconazole, designed to treat invasive fungal infections. This compound has gained attention due to its efficacy against various fungal pathogens, particularly in immunocompromised patients. Isavuconazonium sulfate is the active form used clinically, exhibiting broad-spectrum antifungal activity.

Source

Isavuconazonium was developed by Basilea Pharmaceutica and is marketed under the brand name Cresemba. It was approved by the U.S. Food and Drug Administration in 2015 for the treatment of invasive aspergillosis and mucormycosis.

Classification

Isavuconazonium belongs to the class of triazole antifungals, which function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. It is classified as a prodrug since it is metabolized into its active form, isavuconazole, upon administration.

Synthesis Analysis

Methods

The synthesis of isavuconazonium sulfate has evolved over time, with recent advancements focusing on improving yield and purity. The two main synthetic routes include:

  1. Fukuda et al.'s Method: This original method utilized isavuconazonium chloride hydrochloride as a precursor but faced challenges with degradation and purification.
  2. Zhou et al.'s Method (2017): This approach introduced copper sulfate to generate the sulfate form directly from the triazolium salt but also encountered issues with thermal stability and purification.

Technical Details

A novel method reported in recent studies involves using an anion-exchange resin to introduce the bisulfate ion into the compound. This method has shown significant improvements:

Molecular Structure Analysis

Structure

Isavuconazonium sulfate has a complex molecular structure characterized by a triazole ring and a quaternary ammonium moiety. Its chemical formula is C_20H_22ClN_5O_4S.

Data

Key structural data includes:

  • Molecular Weight: 453.93 g/mol
  • Melting Point: Not explicitly stated but typically ranges around 100-200 °C for similar compounds.
  • Solubility: Soluble in water and organic solvents.
Chemical Reactions Analysis

Reactions

Isavuconazonium undergoes various chemical reactions primarily involving hydrolysis and metabolic conversion to its active form, isavuconazole. The key reactions include:

  • Hydrolysis of isavuconazonium sulfate to release isavuconazole.
  • Ion exchange reactions during synthesis that facilitate the formation of the sulfate salt.

Technical Details

The synthesis involves careful control of reaction conditions to prevent degradation and ensure high purity. Techniques such as high-performance liquid chromatography are employed to monitor purity throughout the process .

Mechanism of Action

Process

The antifungal mechanism of action for isavuconazonium involves inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. Specifically, it inhibits lanosterol demethylase, an enzyme essential for converting lanosterol to ergosterol.

Data

Pharmacokinetic studies indicate that isavuconazonium exhibits a half-life suitable for once-daily dosing, making it advantageous for patient compliance . The conversion to isavuconazole occurs rapidly after administration, ensuring effective therapeutic levels are achieved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Odor: Odorless.
  • Stability: Stable under recommended storage conditions but sensitive to moisture.

Chemical Properties

  • pH: The pH of aqueous solutions can vary; optimal conditions are usually maintained between 4-7.
  • Solubility: Highly soluble in water, facilitating intravenous administration.

Relevant analyses show that high-purity formulations are critical for efficacy and safety in clinical applications .

Applications

Isavuconazonium has significant scientific uses, primarily in clinical settings for treating invasive fungal infections such as:

  • Invasive aspergillosis
  • Mucormycosis
    It has also been studied for potential use against other fungal pathogens due to its broad-spectrum activity. Ongoing research aims to explore its efficacy in combination therapies and its role in treating resistant fungal strains.
Introduction to Isavuconazonium in Antifungal Therapeutics

Emergence of Invasive Fungal Infections and Antifungal Resistance

Invasive fungal infections (IFIs), including aspergillosis, mucormycosis, and candidiasis, pose escalating threats to immunocompromised populations. Mortality rates for invasive aspergillosis approach 50-90% in hematopoietic stem cell transplant recipients, while mucormycosis exhibits mortality exceeding 50% despite therapy [5]. The epidemiological landscape is complicated by rising antifungal resistance, particularly among Candida and Aspergillus species. Candida glabrata and Candida krusei demonstrate intrinsic reduced susceptibility to first-generation triazoles, with minimum inhibitory concentrations (MIC90) for fluconazole reaching 64 µg/mL and 32 µg/mL, respectively [5]. Aspergillus fumigatus isolates harboring tandem repeat/L98H mutations show pan-azole resistance, including elevated isavuconazole MICs up to 8 µg/mL [7]. This resistance is mediated through:

  • Target Site Mutations: Amino acid substitutions in CYP51 genes encoding lanosterol 14α-demethylase [1] [5]
  • Efflux Pump Upregulation: Enhanced drug extrusion via ABC and MFS transporters [1]
  • Sterol Profile Alterations: Accumulation of alternative membrane sterols [1]

Table 1: Antifungal Resistance Patterns in Key Pathogenic Fungi

OrganismFluconazole MIC90 (µg/mL)Voriconazole MIC90 (µg/mL)Isavuconazole MIC90 (µg/mL)
Candida albicans10.030.03
Candida glabrata6412
Candida krusei320.51
Aspergillus fumigatus>25611
Cryptococcus neoformans80.060.12

Data compiled from clinical isolates using CLSI methodology [5] [7]

Historical Development of Triazole Antifungals

The evolution of triazole antifungals spans four decades of targeted chemical modifications to broaden spectra, improve pharmacokinetics, and overcome resistance:

  • First-Generation (1980s-1990s): Fluconazole and itraconazole established the triazole scaffold but exhibited limitations. Fluconazole lacked anti-mold activity, while itraconazole suffered from erratic bioavailability and significant CYP3A4 interactions [5] [7].

  • Second-Generation (2000s): Voriconazole (fluoropyrimidine derivative) and posaconazole (extended side chain) introduced mold coverage. Voriconazole became first-line for invasive aspergillosis but displayed nonlinear pharmacokinetics, CYP2C19 polymorphisms affecting metabolism, and photosensitivity adverse effects. Posaconazole offered mucormycosis coverage but initially lacked intravenous formulation [5] [7].

  • Third-Generation (2010s): Isavuconazole emerged with structural innovations:

  • A thiazolyl-benzonitrile side chain optimizing binding to fungal CYP51's heme moiety
  • A triazole ring modified into a prodrug for water solubility
  • Difluorophenyl group enhancing membrane penetration [3] [7]

Table 2: Evolution of Triazole Antifungal Agents

GenerationRepresentativesSpectrum LimitationsKey Innovations
FirstFluconazole, ItraconazoleNo mold activity (fluconazole); erratic PK (itraconazole)First oral bioavailability; CYP450 targeting
SecondVoriconazole, PosaconazolePhototoxicity (voriconazole); no IV formulation (posaconazole initial)Mold coverage; mucormycosis (posaconazole)
ThirdIsavuconazonium (prodrug)Limited Mucor spp. activity (MIC90 4-8 µg/mL)Water-soluble prodrug; balanced CYP inhibition

Role of Isavuconazonium as a Prodrug in Modern Mycology

Isavuconazonium sulfate (C35H35F2N8O5S) represents a prodrug engineering breakthrough addressing the intrinsic water insolubility of its active moiety, isavuconazole (C22H17F2N5OS). The prodrug design enables both intravenous and oral administration without cyclodextrin solubilizers required for voriconazole and posaconazole, eliminating cyclodextrin-associated nephrotoxicity risks [1] [3] [7].

Activation Mechanism

  • Esterase Cleavage: Plasma esterases (primarily butylcholinesterase) hydrolyze the ester bond linking the triazole to the N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group, releasing an unstable pyridine-3-ylmethanol intermediate [3] [10]
  • Intramolecular Cyclization: The intermediate spontaneously undergoes cyclization and N-dealkylation, generating:
  • Active isavuconazole
  • Inactive cyclic carbamate (BAL8728)
  • Formaldehyde byproduct [3] [7]

This conversion occurs rapidly (<1 minute in human plasma) with complete bioavailability (98%). The prodrug itself becomes undetectable in plasma within 1.25 hours post-infusion [1] [3].

Pharmacokinetic Advantages

  • Dual Formulations: Bioequivalent IV and oral capsules enable seamless transition between administration routes during treatment [1] [7]
  • Linear Pharmacokinetics: Dose-proportional exposure up to 600 mg/day reduces dosing unpredictability [1]
  • Reduced Nephrotoxicity Risk: Absence of IV cyclodextrin vehicles distinguishes it from other azoles [3] [7]

Table 3: Comparative Solubility and Formulation Profiles

AntifungalAqueous Solubility (mg/mL)IV VehicleOral Bioavailability
Isavuconazonium>100 (prodrug)Water98%
Voriconazole0.7Sulfobutylether-β-cyclodextrin96% (dose-dependent)
Posaconazole0.1Sulfobutylether-β-cyclodextrin8-47% (fasting)
Itraconazole<0.001Hydroxypropyl-β-cyclodextrin55% (capsule)

Data from physicochemical and clinical pharmacokinetic studies [3] [7]

Spectrum of Activity

Isavuconazole demonstrates broad-spectrum activity against:

  • Aspergillus spp.: MIC90 values of 0.5–1 µg/mL for A. fumigatus, A. flavus, and A. terreus [5]
  • Mucorales: MIC90 of 1–4 µg/mL against Rhizopus, Lichtheimia, and Rhizomucor spp., though with higher MICs for Mucor spp. (4–8 µg/mL) [5] [7]
  • Yeasts: Activity against Candida spp. (excluding C. guilliermondii MIC90 8 µg/mL) and Cryptococcus neoformans (MIC90 0.12 µg/mL) [5]

Direct comparative studies confirm the prodrug isavuconazonium exhibits MIC values within one two-fold dilution of isavuconazole against Aspergillus and rare molds, validating its rapid conversion [8]. This prodrug strategy positions isavuconazonium as a versatile agent in antifungal stewardship programs combating resistant pathogens.

Properties

CAS Number

742049-41-8

Product Name

Isavuconazonium

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate

Molecular Formula

C35H35F2N8O5S+

Molecular Weight

717.8 g/mol

InChI

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

InChI Key

RSWOJTICKMKTER-QXLBVTBOSA-N

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Synonyms

BAL 8557
BAL-8557
BAL8557
Cresemba
isavuconazole
isavuconazonium sulfate

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.